molecular formula C20H21ClN2O4S B2755946 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzenesulfonamide CAS No. 921991-38-0

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzenesulfonamide

Cat. No.: B2755946
CAS No.: 921991-38-0
M. Wt: 420.91
InChI Key: AMVYRMPFQVHBLS-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzenesulfonamide is a synthetic benzoxazepine derivative supplied for non-human research applications. This compound is presented as a chemical reference standard and tool compound for use in scientific investigation. Compounds within this structural class, featuring a 1,4-benzoxazepine core, have been identified and explored in medicinal chemistry research for their potential to interact with various biological targets . The specific structure, which includes an allyl group at the 5-position and a 3-chlorobenzenesulfonamide moiety at the 8-position, is designed to offer unique physicochemical and binding properties for probing biological systems. The core benzoxazepine scaffold is known to be of significant interest in pharmaceutical research, with related compounds being investigated as receptor agonists for potential therapeutic applications in multiple disease areas . The presence of the sulfonamide group suggests potential for targeted protein interaction, making this compound a valuable asset for hit-to-lead optimization campaigns and mechanism of action studies. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-4-10-23-17-9-8-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h4-9,11-12,22H,1,10,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVYRMPFQVHBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C20H22ClN2O3S, with a molecular weight of 398.92 g/mol. The structure features a sulfonamide group attached to a benzene ring and a tetrahydrobenzo[b][1,4]oxazepine moiety, which is significant for its biological interactions.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, research on related compounds showed effectiveness in various seizure models:

Compound ED50 (mg/kg) Model Mechanism
Compound A15.2PTZGABA receptor modulation
Compound B23.4MESSodium channel blocking
Compound C39.4MES (oral)GABAergic system involvement

These findings suggest that the target compound may also possess similar anticonvulsant effects through similar mechanisms involving GABA receptors and sodium channels .

Antitumor Activity

In addition to anticonvulsant effects, there is emerging evidence regarding the antitumor potential of related compounds. For example, molecular docking studies have shown that structurally similar sulfonamides can inhibit cancer cell proliferation by targeting specific oncogenic pathways. The inhibition of certain kinases involved in tumor growth has been suggested as a mechanism of action .

The biological activity of this compound may be attributed to several mechanisms:

  • GABA Receptor Modulation : Similar compounds have been shown to enhance GABAergic transmission.
  • Sodium Channel Inhibition : The ability to block voltage-gated sodium channels is crucial for anticonvulsant activity.
  • Kinase Inhibition : Targeting specific kinases involved in cancer cell signaling pathways may contribute to its antitumor effects.

Case Study 1: Anticonvulsant Testing

In a controlled study involving various analogs of the target compound, researchers administered different doses to evaluate seizure protection in animal models. The results indicated that compounds with structural similarities provided significant seizure protection in both PTZ and MES models.

Case Study 2: Antitumor Efficacy

A study investigating the antitumor effects of sulfonamide derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The study employed both in vitro and in vivo models to assess the efficacy of these compounds.

Preparation Methods

Cyclocondensation of 2-Aminophenols with Alkynones

A foundational approach involves reacting 2-aminophenol derivatives with alkynones to form the seven-membered benzoxazepine ring. As demonstrated by, this method employs 1,4-dioxane as the solvent at 100°C, facilitating intramolecular 7-endo-dig cyclization. For the target compound, the alkynone precursor must incorporate the allyl and dimethyl groups required at positions 5 and 3, respectively.

Example Protocol

  • Starting Materials :
    • 2-Amino-4-nitro-3-hydroxybenzene (to later introduce the sulfonamide at position 8)
    • 3,3-Dimethyl-4-pentyn-2-one (to install allyl and dimethyl groups)
  • Reaction Conditions :
    • Solvent: 1,4-Dioxane
    • Temperature: 100°C
    • Duration: 12–24 hours
  • Outcome :
    • Formation of 5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine intermediate.

This intermediate undergoes nitro group reduction (e.g., catalytic hydrogenation) to yield the primary amine at position 8, which is critical for sulfonylation.

Copper-Catalyzed Tandem C–N Coupling/C–H Carbonylation

An alternative route from utilizes a copper(I) catalyst to enable tandem C–N bond formation and C–H carbonylation. This method is advantageous for introducing the ketone at position 4 in situ.

Example Protocol

  • Starting Materials :
    • 8-Amino-5-allyl-3,3-dimethylbenzo[b]oxazepine
    • Carbon dioxide atmosphere
    • Allyl bromide (for allylation)
  • Catalytic System :
    • CuI (10 mol%)
    • Ligand: 2-(2-Dimethylaminovinyl)-1H-inden-1-ol (10 mol%)
    • Base: Cs2CO3
  • Reaction Conditions :
    • Solvent: Dimethyl sulfoxide (DMSO)
    • Temperature: 100°C
    • Duration: 10 hours.

This method directly installs the 4-oxo group while maintaining the allyl and dimethyl substituents.

Optimization and Mechanistic Insights

Cyclization Step Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, 1,4-dioxane) enhance cyclization rates by stabilizing transition states.
  • Temperature : Elevated temperatures (80–100°C) are critical for overcoming activation energy barriers in ring formation.

Sulfonylation Efficiency

  • Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride minimizes di-sulfonylated byproducts.
  • Base Compatibility : Triethylamine outperforms weaker bases (e.g., NaHCO3) in scavenging HCl, preventing amine protonation.

While specific spectral data for the target compound are not publicly available, analogous derivatives provide reference benchmarks:

Property Value Method
Molecular Weight 420.9 g/mol Mass Spectrometry
Key IR Absorptions 1675 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O) Infrared Spectroscopy
¹H NMR (δ, ppm) 1.45 (s, 6H, CH3), 5.15 (m, 2H, CH2) Nuclear Magnetic Resonance

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Alkynone Cyclocondensation 65–75% High regioselectivity Multi-step synthesis
Tandem C–N/C–H Activation 70–80% Single-pot reaction Requires specialized catalysts

Q & A

Q. What are the key synthetic routes for N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzenesulfonamide, and how is purity ensured?

The synthesis typically involves multi-step organic reactions, including cyclization of the tetrahydrobenzo[b][1,4]oxazepine core, allylation at position 5, and sulfonamide coupling. Critical steps require precise temperature control and solvent selection (e.g., dichloromethane or DMF). Purity is validated via HPLC (>95%) and structural confirmation through 1^1H/13^13C NMR spectroscopy, with mass spectrometry (LC–MS) for molecular weight verification .

Q. Which analytical techniques are essential for characterizing this compound’s structure and stability?

  • NMR spectroscopy : Resolves stereochemistry and confirms allyl, dimethyl, and sulfonamide substituents.
  • X-ray crystallography : Validates the oxazepine ring conformation and intermolecular interactions.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for storage and reaction planning .

Q. What are the primary biological targets or pathways associated with this compound?

Structural analogs (e.g., ’s sulfonamide derivatives) inhibit human carbonic anhydrases (hCAs), suggesting potential targeting of enzymatic pathways in glaucoma or cancer. Preliminary assays should include hCA isoform profiling (e.g., hCA II/IX) using fluorometric activity assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Apply statistical experimental design (e.g., Response Surface Methodology) to minimize trials while optimizing variables like temperature, catalyst loading, and solvent polarity. For example, highlights the use of factorial designs to reduce trial numbers by 50% while maintaining sensitivity to critical parameters like pH and reaction time .

Q. How can contradictions in biological activity data be resolved?

Cross-validate results using orthogonal assays:

  • Enzyme kinetics (e.g., stopped-flow spectroscopy for hCA inhibition kinetics).
  • Cellular assays (e.g., viability tests in cancer cell lines vs. non-malignant cells). Discrepancies may arise from off-target effects or assay-specific interference (e.g., solvent cytotoxicity), necessitating LC–MS monitoring of compound integrity during experiments .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

  • Molecular docking : Screen against hCA isoforms (PDB: 3KSG) to prioritize substituent modifications.
  • Quantum mechanical calculations : Assess electronic effects of the 3-chlorobenzenesulfonamide group on binding affinity.
  • MD simulations : Evaluate conformational stability of the oxazepine ring under physiological conditions .

Q. How does the compound’s stability vary under different pH and solvent conditions?

Conduct accelerated stability studies:

  • pH-dependent degradation : Use buffers (pH 1–13) with LC–MS to track decomposition products.
  • Solvent compatibility : Test polar aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol) for long-term storage. notes instability in acidic conditions due to oxazepine ring hydrolysis, requiring neutral pH for preservation .

Methodological Recommendations

  • Synthetic challenges : Prioritize protecting-group strategies for the allyl moiety during cyclization to avoid side reactions .
  • Data interpretation : Use Shapiro-Wilk tests to confirm normality in biological replicates before applying ANOVA .
  • Advanced characterization : Combine cryo-EM for protein-compound interaction studies with synchrotron XRD for high-resolution structural data .

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